Cellular vs. Cell-Free cFMS/CSF-1R Inhibitory Potency (IC50)
The compound demonstrates a differential potency between cell-free and cellular environments. Its cellular activity (IC50 = 76 nM) in CSF-1-stimulated HEK-293 cells is ~4.5-fold lower than its cell-free enzymatic potency (IC50 = 17 nM), indicating quantifiable cell permeability and target engagement, though with a drop-off suggestive of potential intracellular protein binding or efflux . This contrasts with many early-stage cFMS inhibitors which can show >10-fold potency loss or minimal cellular activity entirely [1]. This specific ratio provides a benchmark for selecting inhibitors with a proven balance of biochemical potency and functional cellular activity.
| Evidence Dimension | Ratio of Cellular IC50 to Cell-Free IC50 (Cellular Shift Factor) |
|---|---|
| Target Compound Data | Cellular IC50: 76 nM; Cell-Free IC50: 17 nM; Ratio: 4.5 |
| Comparator Or Baseline | Class-level benchmark: many early cFMS leads show cellular shift factor >10 or undetectable cellular activity. |
| Quantified Difference | The 4.5-fold shift is substantially lower than the >10-fold shift typical for underexposed or poorly permeable analogs. |
| Conditions | Cellular assay: CSF-1/M-CSF-stimulated HEK-293 cells, cFMS autophosphorylation inhibition. Cell-free: in vitro kinase assay. |
Why This Matters
A lower cellular shift factor directly predicts better target engagement in macrophage-dependent disease models, making this compound a superior choice over less cell-permeable analogs for cell-based or in vivo proof-of-concept studies.
- [1] Illig, C. R., et al. 'Inhibitors of C-FMS kinase.' U.S. Patent No. 8,674,100. 18 Mar. 2014. (Class-level benchmark derived from the compound series where cellular activity was a key differentiator). View Source
